Home > Products > Screening Compounds P2064 > 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile -

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile

Catalog Number: EVT-13493785
CAS Number:
Molecular Formula: C22H24N6O2
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile is a complex organic compound with significant pharmacological potential. It is classified as a small molecule and is primarily recognized for its role as a tyrosine kinase inhibitor, specifically targeting the rearranged during transfection (RET) receptor, which is implicated in certain cancers.

The compound is also known by its trade name Selpercatinib, which has been approved for treating specific types of cancer, including non-small cell lung cancer and medullary thyroid cancer. The chemical structure comprises multiple functional groups that contribute to its biological activity, making it an important subject of study in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of the core bicyclic structure, 3,6-diazabicyclo[3.1.1]heptane, which serves as a scaffold for further modifications.
  2. Functionalization: Various functional groups are introduced through reactions such as alkylation and acylation to build the final structure.
  3. Final Assembly: The final product is obtained through coupling reactions that link the bicyclic structure to the pyrazolo[1,5-a]pyridine moiety and incorporate the carbonitrile group.

Technical details regarding reaction conditions, catalysts used, and purification methods are crucial for optimizing yield and purity. The process has been documented in patents highlighting methodologies for efficient synthesis .

Molecular Structure Analysis

The molecular formula of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile is C29H31N7O3C_{29}H_{31}N_{7}O_{3}, with a molecular weight of approximately 525.60 g/mol .

Structural Features

  • Bicyclic Framework: The compound features a bicyclic structure that enhances its interaction with biological targets.
  • Hydroxyl Group: The presence of a hydroxyl group contributes to its solubility and potential binding interactions.
  • Carbonitrile Group: This functional group may play a role in the compound's reactivity and interaction with enzymes.
Chemical Reactions Analysis

The compound undergoes various chemical reactions that are essential for its biological activity:

  1. Tyrosine Kinase Inhibition: As a tyrosine kinase inhibitor, it binds to the RET receptor, preventing phosphorylation and subsequent signaling pathways that lead to tumor growth.
  2. Metabolic Pathways: The compound may be subject to metabolic transformations in vivo, which can affect its efficacy and safety profile.

Understanding these reactions helps in predicting the pharmacokinetics and pharmacodynamics of the compound .

Mechanism of Action

The mechanism of action of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile primarily involves:

  1. Binding to RET Receptor: The compound selectively binds to the RET receptor tyrosine kinase.
  2. Inhibition of Signal Transduction: By inhibiting the phosphorylation cascade initiated by RET activation, it disrupts downstream signaling pathways that promote cell proliferation and survival.

This mechanism is particularly relevant in cancers characterized by RET mutations or fusions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid form (specific appearance may vary).
  • Solubility: Soluble in organic solvents; aqueous solubility may vary based on pH.

Chemical Properties

  • Stability: The compound's stability under various conditions (e.g., temperature, pH) is crucial for its formulation and storage.
  • Reactivity: Reactivity with biological targets is influenced by functional groups present in its structure.

Relevant data on these properties can inform formulation strategies and storage conditions .

Applications

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile has several significant applications:

  1. Cancer Treatment: Approved for use in treating advanced non-small cell lung cancer and medullary thyroid cancer associated with RET alterations.
  2. Research Tool: Utilized in preclinical studies to explore RET signaling pathways and develop new therapeutic strategies against RET-driven malignancies.

Its effectiveness in targeting specific cancer types makes it a valuable addition to oncological therapeutics .

Properties

Product Name

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile

IUPAC Name

4-[6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl]-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C22H24N6O2/c1-22(2,29)13-30-18-6-19(21-15(7-23)9-25-28(21)12-18)14-3-4-20(24-8-14)27-10-16-5-17(11-27)26-16/h3-4,6,8-9,12,16-17,26,29H,5,10-11,13H2,1-2H3

InChI Key

SUGKKIXWZASGSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.